N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide
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Overview
Description
N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a cyclopentylidene group, a hydroxy group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of 2-ethylcyclopentanone with an appropriate amine under specific conditions to form the cyclopentylideneamino intermediate. This intermediate is then reacted with 2-hydroxy-2,2-diphenylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyclopentylidene group can be reduced to a cyclopentyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclopentyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-methylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide
- N-[(E)-(2-ethylcyclohexylidene)amino]-2-hydroxy-2,2-diphenylacetamide
Uniqueness
N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide is unique due to its specific structural features, such as the ethyl group on the cyclopentylidene ring and the presence of two phenyl groups
Properties
IUPAC Name |
N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-10-9-15-19(16)22-23-20(24)21(25,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,16,25H,2,9-10,15H2,1H3,(H,23,24)/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYISITGEHZROAO-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC\1CCC/C1=N\NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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